Doxacurium chloride [VANDF]
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Overview
Description
Doxacurium chloride is a neuromuscular-blocking drug or skeletal muscle relaxant in the category of non-depolarizing neuromuscular-blocking drugs. It is used adjunctively in anesthesia to provide skeletal muscle relaxation during surgery or mechanical ventilation . The compound is marketed under the tradename Nuromax and is classified as a long-duration non-depolarizing neuromuscular blocking agent .
Preparation Methods
Doxacurium chloride is synthesized as a diester of succinic acid. The pharmaceutical preparation comprises three trans-trans isomers: a meso structure (R,S-S,R-doxacurium) and an enantiomeric pair (R,S-R,S-doxacurium and S,R-S,R-doxacurium) . The synthetic routes and reaction conditions for doxacurium chloride involve the esterification of succinic acid with the appropriate alcohols under controlled conditions to yield the desired isomers.
Chemical Reactions Analysis
Doxacurium chloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can alter the functional groups on the molecule, potentially affecting its pharmacological properties.
Substitution: Common reagents and conditions used in these reactions include strong acids or bases, which can facilitate the replacement of functional groups on the molecule.
Scientific Research Applications
Doxacurium chloride has several scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationships of neuromuscular-blocking agents.
Biology: Researchers use doxacurium chloride to investigate the mechanisms of neuromuscular transmission and the role of acetylcholine receptors.
Industry: The compound is used in the development of new anesthetic agents and muscle relaxants.
Mechanism of Action
Doxacurium chloride exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine . This results in a block of neuromuscular transmission, leading to muscle relaxation. The action of doxacurium chloride is antagonized by acetylcholinesterase inhibitors, such as neostigmine .
Comparison with Similar Compounds
Doxacurium chloride is similar to other non-depolarizing neuromuscular-blocking agents, such as pancuronium and metocurine. it is approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine . Unlike mivacurium chloride, doxacurium chloride has a superior cardiovascular profile, with a lack of histamine release when administered as a rapid bolus dose . Other similar compounds include laudexium and succinylcholine .
Properties
IUPAC Name |
bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APADFLLAXHIMFU-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H78Cl2N2O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1106.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83348-52-1 |
Source
|
Record name | Doxacurium chloride [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083348521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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